N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide
Description
N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group at position 3, a methylsulfanyl (SCH₃) group at position 5, and an acetamide moiety at position 6. The 1,2,4-triazine scaffold is known for its versatility in medicinal chemistry, agrochemicals, and materials science due to its electronic properties and ability to engage in hydrogen bonding.
Properties
CAS No. |
89730-85-8 |
|---|---|
Molecular Formula |
C7H10N4OS |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
N-(3-methyl-5-methylsulfanyl-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C7H10N4OS/c1-4-8-7(13-3)6(11-10-4)9-5(2)12/h1-3H3,(H,9,11,12) |
InChI Key |
WFVQVKPDICFXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=N1)NC(=O)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide typically involves the reaction of 3-methyl-5-(methylthio)-1,2,4-triazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced to a dihydrotriazine using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydrotriazine derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazine Cores
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 309274-49-5)
- Core Structure : 1,2,4-triazin-3-yl derivative with a 4,5-dihydro-5-oxo substituent.
- Key Differences :
- The acetamide is part of a side chain linked to a 5-methyloxazole group, unlike the direct attachment to the triazine in the target compound.
- A sulfanyl bridge connects the triazine to the acetamide, introducing conformational flexibility.
- Implications : The oxazole moiety may enhance aromatic stacking interactions, while the sulfanyl bridge could influence redox stability .
Other Triazine Derivatives
Compounds such as N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 476485-90-2) highlight hybrid structures combining triazole and triazine elements. However, these are distinct due to:
- Triazole-Triazine Hybridization : The presence of a triazole ring alters electronic properties and stability compared to pure triazine systems.
Analogs with Alternative Heterocyclic Cores
Thiazolidinone-Based Acetamides (e.g., Compounds 8a and 12a)
- Core Structure: Thiazolidinone (2,4-dioxothiazolidine) instead of triazine.
- Key Features: Compound 8a incorporates a quinolinyl methylene group, enabling π-π interactions. Compound 12a features an indolin-3-ylidene substituent, which may confer planarity and fluorescence properties.
- Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to triazine-based compounds .
Triazole Derivatives (e.g., CAS 539808-36-1)
- Core Structure: 4H-1,2,4-triazol-3-yl with methoxyphenyl and phenoxymethyl substituents.
- Key Differences: Triazoles exhibit greater metabolic stability than triazines due to reduced ring strain.
Comparative Data Table
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